D-Glutamine tert-Butyl Ester Hydrochloride

Peptide Synthesis Chiral Building Block Enantioselective Synthesis

Researchers face unwanted glutamine-to-isoglutamine rearrangement during solid-phase peptide synthesis. This protected D-glutamine derivative addresses the issue through tert-butyl ester protection and HCl salt stabilization. • Ensures correct D-stereochemistry for bioactive peptide antibiotics & peptidomimetics. • tert-Butyl ester blocks base-catalyzed isomerization, guaranteeing desired regioisomer. • Enhanced hydrolytic stability vs. methyl/ethyl esters; suitable for Fmoc/Boc SPPS. Batch-to-batch consistency with global logistics support.

Molecular Formula C9H19ClN2O3
Molecular Weight 238.712
CAS No. 422324-35-4
Cat. No. B592782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glutamine tert-Butyl Ester Hydrochloride
CAS422324-35-4
SynonymsD-Glutamine 1,1-Dimethylethyl Ester Hydrochloride;  (R)-2-Amino-4-carbamoylbutyric Acid tert-Butyl Ester Hydrochloride
Molecular FormulaC9H19ClN2O3
Molecular Weight238.712
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)N)N.Cl
InChIInChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m1./s1
InChIKeyZEPNUNKDKQACNC-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glutamine tert-Butyl Ester HCl: Overview


D-Glutamine tert-Butyl Ester Hydrochloride (CAS 422324-35-4) is a protected, non-proteinogenic amino acid derivative . Its structure consists of the D-isomer of glutamine, wherein the alpha-carboxyl group is protected as a tert-butyl ester and the amine is presented as a hydrochloride salt. This compound is a key research tool, serving as a chiral building block in peptide synthesis and as a substrate for investigating enzymatic activity, particularly that of Glutamine synthetase .

Workflow D-enantiomer peptide building block for stereochemical-control studies
Selection Protected carboxy supports regiochemical integrity during synthesis
Use context Enzymatic substrate tool for stereospecific pathway investigation

D-Glutamine tert-Butyl Ester HCl vs. Standard Analogs


This compound is not interchangeable with its more common L-isomer (CAS 39741-62-3) or free D-glutamine due to critical functional differences. The D-stereochemistry confers a distinct, non-proteinogenic chiral identity essential for creating bioactive peptides and investigating stereospecific enzymatic pathways, where the L-isomer would provide irrelevant data [1]. Simultaneously, the tert-butyl ester protection is crucial for preventing unwanted side reactions, such as base-catalyzed glutamine-to-isoglutamine rearrangement during peptide synthesis [2]. The hydrochloride salt form further enhances stability and solubility compared to the free base .

Attribute
Target
Substitute Risk
Stereochemistry
D-enantiomer
L-isomer may yield irrelevant data in stereospecific pathway studies
Carboxy protection
tert-butyl ester
Unprotected residues may undergo base-catalyzed glutamine-to-isoglutamine rearrangement
Salt form
Hydrochloride
Free base or alternate salts may differ in stability and solubility profile

D-Glutamine tert-Butyl Ester HCl: Selection Evidence


Chiral Purity vs. L-Isomer

The compound's D-stereochemistry is a fundamental differentiator from the more common L-Glutamine tert-butyl ester hydrochloride [1]. The specific optical rotation, [α]²⁰ᴅ = -17 ± 1° (C=1 in water) for the analogous D-Glutamic acid derivative, provides a quantitative basis for chiral identity verification and quality control, which would be a positive value for the L-isomer .

Optical rotation
Class-level inference
[α]²⁰ᴅ = -17 ± 1° (C=1 in water)
Supports enantiomeric identity review
Opposite sign vs L-isomer; polarimetry
Peptide Synthesis Chiral Building Block Enantioselective Synthesis

Peptide Rearrangement Prevention

The tert-butyl ester group on the D-Glutamine residue has been shown to prevent the base-catalyzed isomerization between glutamine and isoglutamine during peptide synthesis [1]. In a study of peptidoglycan-related disaccharide-dipeptides, this protection strategy allowed for the unambiguous synthesis and NMR differentiation of the correct regioisomer, a feat not possible with unprotected residues.

Isomerization control
Class-level inference
No rearrangement observed vs unprotected residue
Supports regiochemical integrity
Base-catalyzed conditions; NMR differentiation
Solid-Phase Peptide Synthesis Side-Chain Protection Isomerization Control

Hydrolytic Stability vs. Methyl/Ethyl Esters

The tert-butyl ester group provides significant steric hindrance, reducing the rate of ester hydrolysis compared to smaller alkyl esters . This property makes it more suitable for applications requiring prolonged stability or for designing prodrugs with a controlled release profile, unlike glutamine methyl or ethyl esters which hydrolyze more rapidly.

Hydrolytic stability
Class-level inference
Slower hydrolysis vs methyl/ethyl esters
Stability screening context
Steric hindrance; data to verify
Prodrug Design Stability Studies Amino Acid Esters

Enzymatic Synthesis of D-Glutamine Core

The D-glutamine core can be produced via a chemoenzymatic route, achieving a 70% theoretical yield through enzymatic resolution of a DL-racemic mixture [1]. This establishes the feasibility of obtaining the key chiral precursor in high efficiency, which can then be derivatized into the tert-butyl ester hydrochloride.

Synthetic yield
Supporting evidence
70% theoretical yield
Synthetic route context
D-glutamine core; chemoenzymatic resolution
Chemoenzymatic Synthesis D-Amino Acid Production Biocatalysis

D-Glutamine tert-Butyl Ester HCl: Applications


Stereospecific Peptide Synthesis

This compound is the reagent of choice for incorporating a D-glutamine residue into peptide chains using Fmoc or Boc solid-phase peptide synthesis (SPPS) strategies. Its use ensures the correct D-stereochemistry is maintained, which is essential for the biological activity of many peptide antibiotics and peptidomimetic drugs . The tert-butyl ester protection prevents isomerization during synthesis, guaranteeing the desired regioisomer [1].

Glutamine Synthetase Assays

As a protected form of D-glutamine, this compound can be used as a substrate or tool in assays designed to study the activity of Glutamine synthetase and related enzymes in nitrogen metabolism . Its use in such assays allows for the investigation of stereospecific enzyme-substrate interactions, which cannot be studied with the more common L-glutamine derivative.

Glutamine-Based Prodrug Development

The tert-butyl ester modification confers enhanced hydrolytic stability compared to methyl or ethyl esters, making this compound a valuable scaffold for designing prodrugs with controlled release profiles . In pharmaceutical research, it can be used to create stable, cell-permeable precursors of D-glutamine for investigating metabolic pathways or delivering glutamine antagonists [1].

Application
Selection Property
Validation Focus
Stereospecific peptide synthesis
Enantiomeric configuration
Regioisomer verification
Enzyme-substrate studies
Stereochemical identity
Enantiomer-attribution review
Prodrug scaffold research
Ester hydrolysis stability
Controlled-release assay context

Technical Documentation Hub

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23 linked technical documents
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